molecular formula C11H13Cl2N3 B13575786 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride

5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride

Cat. No.: B13575786
M. Wt: 258.14 g/mol
InChI Key: QBIIFOVECPBHKA-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride: is a chemical compound with the molecular formula C11H12ClN3·HCl. It is a derivative of benzonitrile, where a chlorine atom is substituted at the 5th position and a piperazine ring is attached at the 2nd position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride typically involves the reaction of 5-chloro-2-nitrobenzonitrile with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified through recrystallization or other purification techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: It is also used in the study of drug-receptor interactions .

Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, leading to changes in neuronal activity. The compound may also inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 5-Chloro-2-(piperazin-1-yl)benzo[d]oxazole hydrochloride
  • 5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one hydrochloride
  • 5-Chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride

Comparison: Compared to these similar compounds, 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride is unique due to its specific substitution pattern and the presence of the benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

5-chloro-2-piperazin-1-ylbenzonitrile;hydrochloride

InChI

InChI=1S/C11H12ClN3.ClH/c12-10-1-2-11(9(7-10)8-13)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H

InChI Key

QBIIFOVECPBHKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)C#N.Cl

Origin of Product

United States

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